N-[2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide
Overview
Description
N-[2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl]-N’-(4-ethylphenyl)oxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl]-N’-(4-ethylphenyl)oxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2,2-diphenylacetyl chloride under basic conditions to form the diphenylacetyl-substituted piperazine.
Alkylation: The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linkage.
Oxamide Formation: Finally, the alkylated intermediate is reacted with 4-ethylphenyl isocyanate to form the oxamide linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl]-N’-(4-ethylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl]-N’-(4-ethylphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl]-N’-(4-ethylphenyl)oxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl]-N’-(4-methylphenyl)oxamide
- N-[2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl]-N’-(4-chlorophenyl)oxamide
Uniqueness
N-[2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl]-N’-(4-ethylphenyl)oxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the ethyl group on the phenyl ring can influence the compound’s lipophilicity, receptor binding affinity, and overall pharmacokinetic profile.
Properties
IUPAC Name |
N-[2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O3/c1-2-23-13-15-26(16-14-23)32-29(36)28(35)31-17-18-33-19-21-34(22-20-33)30(37)27(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-16,27H,2,17-22H2,1H3,(H,31,35)(H,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWNNSSGTCMCJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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